molecular formula C23H22N2O2 B11940337 5ZN67Rpp5E CAS No. 2180934-13-6

5ZN67Rpp5E

Cat. No.: B11940337
CAS No.: 2180934-13-6
M. Wt: 358.4 g/mol
InChI Key: JBVNFKZVDLFOAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester involves several steps. The primary synthetic route includes the esterification of 1H-indazole-3-carboxylic acid with 1-pentanol in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester can be compared with similar compounds such as:

  • 1H-indazole-3-carboxylic acid, 1-pentyl ester
  • 1H-indazole-3-carboxylic acid, 1-naphthalenyl ester
  • 1H-indazole-3-carboxylic acid, 1-hexyl-, 1-naphthalenyl ester

These compounds share similar structural features but differ in their alkyl or aryl substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester lies in its specific combination of substituents, which may confer distinct properties and applications .

Properties

CAS No.

2180934-13-6

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

naphthalen-1-yl 1-pentylindazole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3

InChI Key

JBVNFKZVDLFOAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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